(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

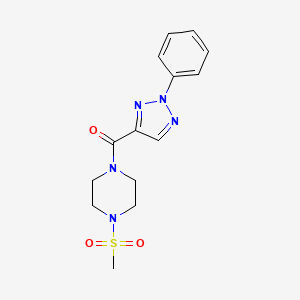

The compound (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a piperazine core substituted with a methylsulfonyl group at the 4-position, linked via a methanone bridge to a 2-phenyl-1,2,3-triazole moiety. This structure combines a sulfonamide-like electron-withdrawing group (methylsulfonyl) with a triazole heterocycle, which is often associated with hydrogen-bonding and π-π stacking interactions in biological systems.

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-23(21,22)18-9-7-17(8-10-18)14(20)13-11-15-19(16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPPLCOZDLNVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives have been found to bind with high affinity to multiple receptors, and piperazines have been shown to inhibit microtubule synthesis.

Mode of Action

Triazole derivatives have been found to interact with a variety of enzymes and receptors, which could lead to changes in cellular processes. Piperazines have been shown to inhibit microtubule synthesis, which could disrupt cell division and growth.

Biochemical Pathways

Given the broad biological activities of triazole derivatives, it’s likely that multiple pathways could be affected. For example, inhibition of microtubule synthesis by piperazines could affect cell division and growth.

Pharmacokinetics

Triazole derivatives are known for their broad pharmacological applications, suggesting they may have favorable ADME properties.

Biochemical Analysis

Biological Activity

The compound (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₇N₅O₃S

- Molecular Weight : 335.38 g/mol

- CAS Number : 1235668-87-7

The biological activity of this compound can be attributed to its structural features, particularly the piperazine and triazole moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival.

Target Interactions

- Enzyme Inhibition : The triazole ring has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins.

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the findings from several research articles:

The compound exhibited significant cytotoxicity against the MDA-MB231 breast cancer cell line, with an IC50 value indicating potent activity. Additionally, it showed moderate activity against HCT116 and Mia-PaCa2 cell lines.

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting potential applications as an antibacterial agent.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by Kumar et al. assessed the anticancer activity of several triazole derivatives, including this compound. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, highlighting its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include piperazinyl-triazolyl methanones and related derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and reported activities:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents on Piperazine | Triazole/Heterocycle Modifications | Physical State | Molecular Weight (g/mol) | Key Data |

|---|---|---|---|---|---|

| Target Compound | 4-(Methylsulfonyl) | 2-Phenyl-2H-1,2,3-triazole | Not reported | ~361.4* | N/A (No direct data in evidence) |

| Compound 8p | 4-((1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl) | Imidazo[1,2-a]pyridine (6-chloro-2-methyl) | Solid (104–105°C) | ~520.9 (ESI-MS) | Antileishmanial/antitrypanosomal activity |

| Compound 10a | 4-(2-(4-Propyl-1H-1,2,3-triazol-1-yl)-ethyl) | Imidazo[1,2-a]pyridine (2,7-dimethyl) | Liquid | ~424.5 (ESI-MS) | Not specified |

| Compound 21 | 4-(4-(Trifluoromethyl)phenyl) | Thiophen-2-yl | Solid | ~384.4 (Calculated) | Structural variation for SAR studies |

| Compound w3 | 4-Methylpiperazin-1-yl | Pyrimidinyl-triazole hybrid | Not reported | ~505.0 (Calculated) | Medicinal chemistry intermediate |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-(4-Aminophenyl) | Furan-2-yl | Not reported | ~325.4 (Calculated) | Synthesized via nucleophilic substitution |

*Calculated based on molecular formula C₁₅H₁₇N₅O₃S.

Key Observations:

Substituent Impact on Solubility :

- The methylsulfonyl group in the target compound may enhance solubility in polar solvents compared to lipophilic substituents (e.g., propyl or cyclopropyl in Compounds 10b and 11a ).

- Electron-withdrawing groups (e.g., nitro in Compound 8p ) could reduce solubility but improve target binding via dipole interactions.

Imidazo[1,2-a]pyridine derivatives (Compounds 8p, 10a ) exhibit antileishmanial activity, suggesting that the target compound’s triazole-pyridine system could share similar biological relevance.

Synthetic Routes: The target compound likely employs nucleophilic substitution or coupling reactions, akin to methods for Compound 8p (imidazo-pyridine synthesis ) and Compound w3 (pyrimidine-triazole linkage ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.